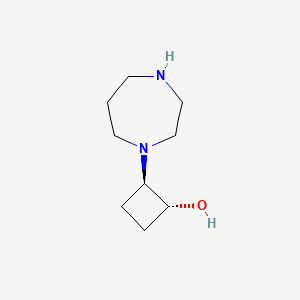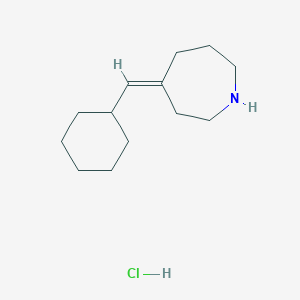![molecular formula C11H21ClN2O B1485016 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-on-Hydrochlorid CAS No. 2098008-30-9](/img/structure/B1485016.png)
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-on-Hydrochlorid
Übersicht
Beschreibung
“1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride” is a chemical compound that has been used for pharmaceutical testing . It is a derivative of 2,8-diazaspiro[4.5]decan-1-one .
Synthesis Analysis
The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives, including “1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride”, involves the introduction of spirocyclic scaffolds based on a selective TYK2 inhibitor .Molecular Structure Analysis
The molecular structure of “1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride” is complex, with a spirocyclic scaffold .Chemical Reactions Analysis
The compound has been identified as a potent RIPK1 kinase inhibitor . It has shown significant anti-necroptotic effects in a necroptosis model in U937 cells .Wissenschaftliche Forschungsanwendungen
Hemmung der RIPK1-Kinaseaktivität
Diese Verbindung wurde als potenter Inhibitor der RIPK1-Kinaseaktivität identifiziert, was für die Behandlung von entzündlichen Erkrankungen und Krebsmetastasen von Bedeutung ist. Ein Derivat dieser Verbindung zeigte eine ausgeprägte inhibitorische Aktivität mit einem IC50-Wert von 92 nM und zeigte einen signifikanten antinektoptischen Effekt in einem Nekroptosemodell in U937-Zellen .
Selektive TYK2/JAK1-Inhibition
Eine weitere Anwendung umfasst die Verwendung von Derivaten dieser Verbindung als selektive TYK2/JAK1-Inhibitoren. Diese Entdeckung wurde durch systematische Erkundung und Einführung von spirocyclischen Gerüsten auf der Grundlage eines zuvor berichteten selektiven TYK2-Inhibitors erzielt .
Wirkmechanismus
Target of Action
The primary targets of 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride are the Receptor Interacting Protein Kinase 1 (RIPK1) and the TYK2/JAK1 kinases . RIPK1 plays a key role in necroptosis, a form of programmed cell death that is considered a major driver of various inflammatory diseases . TYK2/JAK1 kinases are involved in the regulation of immune responses and inflammation .
Mode of Action
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride inhibits the kinase activity of RIPK1, thereby blocking the activation of the necroptosis pathway . It also exhibits excellent potency against TYK2/JAK1 kinases .
Biochemical Pathways
By inhibiting RIPK1 and TYK2/JAK1 kinases, 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride affects the necroptosis and inflammation pathways respectively . This results in the suppression of necroptotic cell death and the regulation of immune responses and inflammation .
Pharmacokinetics
The pharmacokinetic properties of 1,1,2-Trimethyl-2,8-diazaspiro[4One derivative of the compound showed excellent metabolic stability in an acute ulcerative colitis model .
Result of Action
The inhibition of RIPK1 by 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride results in a significant anti-necroptotic effect in a necroptosis model in U937 cells . The compound also exhibits potent anti-inflammatory efficacy by regulating the expression of related TYK2/JAK1-regulated genes, as well as the formation of Th1, Th2, and Th17 cells .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), with an IC50 value of 92 nM . This inhibition is crucial in regulating necroptosis, a form of programmed cell death. The compound interacts with RIPK1 by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling molecules involved in necroptosis . Additionally, 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride has shown selectivity towards RIPK1 over other kinases, highlighting its potential as a targeted therapeutic agent.
Cellular Effects
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride exerts various effects on different cell types and cellular processes. In U937 cells, a model for studying necroptosis, the compound demonstrated significant anti-necroptotic activity . By inhibiting RIPK1, it effectively blocked the necroptosis pathway, leading to reduced cell death. Furthermore, the compound has been shown to modulate the expression of genes involved in inflammation and immune response, such as those regulated by the TYK2/JAK1 pathway . This modulation results in altered cytokine production and immune cell differentiation, impacting overall cellular function and immune response.
Molecular Mechanism
The molecular mechanism of 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride involves its interaction with specific biomolecules and subsequent inhibition of enzymatic activity. The compound binds to the active site of RIPK1, preventing its autophosphorylation and activation . This inhibition disrupts the formation of the necrosome complex, which is essential for the execution of necroptosis. Additionally, the compound’s selectivity towards RIPK1 over other kinases is attributed to its unique structural features, which allow for specific interactions with the kinase’s active site . This selectivity minimizes off-target effects and enhances its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride have been observed to change over time. The compound exhibits good stability under experimental conditions, maintaining its inhibitory activity against RIPK1 for extended periods In in vitro studies, the compound has shown sustained anti-necroptotic activity over several hours, indicating its potential for prolonged therapeutic use . In vivo studies are needed to assess its long-term stability and efficacy in more complex biological systems.
Dosage Effects in Animal Models
The effects of 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 activity and reduces necroptosis without causing significant toxicity . At higher doses, potential adverse effects such as hepatotoxicity and immunosuppression have been observed These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxic effects
Metabolic Pathways
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is involved in specific metabolic pathways, primarily related to its interaction with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall pharmacological effects of the compound. Additionally, the compound’s interaction with the TYK2/JAK1 pathway influences metabolic flux and cytokine production, further impacting cellular metabolism and immune response .
Transport and Distribution
The transport and distribution of 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its interaction with binding proteins, such as albumin, affects its bioavailability and distribution within the body . Additionally, the compound’s solubility and stability in the hydrochloride salt form enhance its transport and distribution properties, making it suitable for therapeutic applications.
Subcellular Localization
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with RIPK1 and other signaling molecules involved in necroptosis . Its cytoplasmic localization allows for efficient inhibition of RIPK1 and disruption of the necroptosis pathway. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and therapeutic potential .
Eigenschaften
IUPAC Name |
1,1,2-trimethyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-10(2)11(4-6-12-7-5-11)8-9(14)13(10)3;/h12H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCVWOWAVRZONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCNCC2)CC(=O)N1C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-{[trans-2-Hydroxycyclobutyl]amino}propyl)pyrrolidin-2-one](/img/structure/B1484933.png)
![trans-2-[(4-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484936.png)


![1-(4-Methoxybenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484941.png)




![4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol](/img/structure/B1484950.png)
![2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1484952.png)

![Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride](/img/structure/B1484955.png)
